
STX-0119
Overview
Description
STX-0119 (N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide) is a synthetic small-molecule inhibitor of signal transducer and activator of transcription 3 (STAT3), specifically targeting its dimerization process . It exhibits an IC50 of 74 μM in STAT3 transcriptional inhibition and demonstrates oral bioavailability in preclinical models . Structurally, it features a quinoline-carboxamide scaffold linked to a 1,3,4-oxadiazole moiety, which is critical for its dimerization-blocking activity .
- Cancer: Inhibits STAT3-dependent tumor growth in lung cancer xenografts (80–160 mg/kg, oral) and glioblastoma models by suppressing c-Myc, cyclin D1, and survivin expression .
- Fibrosis: Attenuates liver, kidney, and lung fibrosis by blocking STAT3 nuclear localization in hepatic stellate cells (HSCs) and reducing fibrotic gene expression (e.g., Cxcr4, Ccr1) .
- Osteoarthritis (OA): Alleviates cartilage degradation via STAT3/PPARγ pathway modulation .
Mechanistically, this compound disrupts STAT3 dimerization, preventing its nuclear translocation and subsequent DNA binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STX-0119 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to achieve the desired biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as temperature, pressure, and solvent choice. Continuous flow chemistry might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
STX-0119 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-Tumor Activity
Mechanism of Action
STX-0119 functions primarily by inhibiting the dimerization of STAT3, which is crucial for its activation and subsequent transcriptional regulation of target genes involved in oncogenesis. By disrupting this process, this compound effectively reduces the expression of STAT3-regulated oncoproteins such as c-myc and survivin, leading to decreased tumor cell proliferation and increased apoptosis .
Case Studies
- Glioblastoma Multiforme (GBM) : In preclinical models, this compound demonstrated significant anti-tumor activity against temozolomide-resistant U87 glioblastoma cells. Treatment with this compound resulted in a marked reduction in cell proliferation and invasion, as well as an increase in apoptosis, evidenced by elevated levels of cleaved caspase-3 . Furthermore, in vivo studies using humanized mouse models showed that this compound not only inhibited tumor growth but also promoted the accumulation of tumor-infiltrating lymphocytes (TILs), enhancing the immune response against tumors .
- Lymphoma : this compound has also shown efficacy in human lymphoma cell lines. In xenograft models, oral administration led to significant tumor growth suppression without observable toxicity. The compound's ability to maintain high plasma concentrations further supports its potential as an effective therapeutic agent .
Cancer Stem Cell Targeting
Recent studies have indicated that this compound may effectively target cancer stem-like cells derived from recurrent glioblastoma patients. These cells are known for their role in tumor recurrence and resistance to conventional therapies. By inhibiting STAT3 signaling, this compound reduced the proliferation and sphere-forming ability of these cancer stem-like cells, suggesting its potential in overcoming treatment resistance .
Implications Beyond Cancer
Osteoarthritis Treatment
Emerging research has highlighted the potential application of this compound in treating osteoarthritis. In vitro studies demonstrated that this compound could alleviate inflammatory responses in chondrocytes and promote anabolic metabolism in models of interleukin-1β-induced inflammation. This effect is mediated through the inhibition of STAT3 phosphorylation and subsequent upregulation of peroxisome proliferators-activated receptor gamma (PPARγ) expression .
Summary Table of Applications
Mechanism of Action
STX-0119 exerts its effects by binding to the STAT3 protein, preventing its dimerization. This inhibition blocks the transcriptional activity of STAT3, leading to reduced expression of genes involved in cell proliferation and survival. The molecular targets and pathways involved include the JAK/STAT signaling pathway, which is crucial for transmitting signals from cytokines and growth factors to the nucleus .
Comparison with Similar Compounds
Comparison with Similar STAT3 Inhibitors
Below is a comparative analysis of STX-0119 with other STAT3 inhibitors, focusing on mechanism, efficacy, and therapeutic applications.
Table 1: Key STAT3 Inhibitors and Their Properties
This compound vs. STATTIC
- Mechanism : While both inhibit STAT1/2/3, this compound specifically blocks dimerization, whereas STATTIC interferes with DNA binding .
- Potency : STATTIC shows higher potency in suppressing pro-inflammatory genes (e.g., CXCL10, CCL5) at lower concentrations (2.5 μM vs. 6.25 μM for this compound) .
- Therapeutic Scope : this compound has broader efficacy in fibrosis and osteoarthritis, while STATTIC is primarily studied in atherosclerosis .
- Side Effects : this compound causes dose-dependent leukopenia, whereas STATTIC’s toxicity profile is less documented .
This compound vs. S3I-201
- Mechanism : S3I-201 targets STAT3 phosphorylation, whereas this compound acts downstream by blocking dimerization .
- Fibrosis Models : In kidney fibrosis, this compound reduces Cxcr4/Ccr1 expression without affecting STAT3 phosphorylation, while S3I-201 directly inhibits phosphorylation .
- Bioavailability : this compound is orally active, whereas S3I-201 requires higher doses due to poor absorption .
This compound vs. HJC0123
- Efficacy : Both compounds inhibit HSC activation in liver fibrosis, but HJC0123 shows enhanced pharmacokinetic stability in preclinical models .
- Applications : this compound has broader applications in OA and lung cancer, whereas HJC0123 is focused on fibrosis .
This compound vs. Niclosamide
- Mechanism : Niclosamide inhibits STAT3 phosphorylation and mitochondrial function, offering dual anti-cancer activity but with significant off-target effects .
- Potency : Niclosamide is more potent (IC50 ~0.25 μM) but lacks specificity, limiting its therapeutic window compared to this compound .
Research Findings and Clinical Implications
Key Advantages of this compound:
Dimerization-Specific Action : Unlike phosphorylation inhibitors, this compound’s unique mechanism avoids upstream kinase interference, reducing compensatory signaling .
Oral Bioavailability: Demonstrated efficacy in oral dosing (80–160 mg/kg) in xenograft models .
Immunomodulatory Effects: Promotes tumor-infiltrating lymphocyte (TIL) accumulation in humanized mouse models, enhancing anti-tumor immunity .
Limitations:
Dose-Dependent Toxicity : High doses (160 mg/kg) cause leukopenia, necessitating combination therapies with lower doses .
Biological Activity
STX-0119 is a novel small molecule that acts as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), which is implicated in various cancers due to its role in promoting cell proliferation and survival. This article discusses the biological activity of this compound, focusing on its antitumor effects, mechanism of action, and relevant research findings.
This compound inhibits STAT3 by preventing its dimerization, a crucial step for its activation. By disrupting this process, this compound effectively down-regulates the expression of several STAT3 target genes, including c-myc , cyclin D1 , Bcl-xL , and survivin . These genes are vital for tumor growth and survival, making this compound a promising candidate for cancer therapy.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative effects across various cancer cell lines:
- Lymphoma Cell Lines : In studies involving human lymphoma cell lines such as SCC3 and U937, this compound induced moderate apoptosis and effectively inhibited cell growth. The compound showed a notable down-regulation of STAT3 target genes, contributing to its antitumor activity .
- Glioblastoma Stem Cells (GBM-SCs) : this compound was also tested on GBM-SCs derived from human tumors. The compound demonstrated an IC50 range of 15-44 µM, indicating moderate inhibition compared to other treatments like temozolomide . Notably, this compound inhibited the expression of stem cell-associated genes such as CD44 and Nanog.
In Vivo Studies
In animal models, this compound has shown considerable promise:
- Nude Mouse Models : In SCC3-bearing nude mice, administration of this compound resulted in significant tumor growth inhibition through apoptosis induction and down-regulation of STAT3 target genes .
- GBM Models : In models using GBM-SCs (GB-SCC010 and GB-SCC026), this compound at doses of 40 mg/kg inhibited tumor growth by over 50% . Furthermore, it prolonged survival in mice bearing TMZ-resistant U87 tumors compared to controls .
Summary of Key Findings
Study Focus | Cell Line/Model | IC50 (µM) | Key Findings |
---|---|---|---|
Lymphoma | SCC3 | - | Induced apoptosis; down-regulated STAT3 targets |
Glioblastoma Stem Cells | GB-SCC010/026 | 15-44 | Inhibited proliferation; down-regulated stem cell genes |
TMZ-resistant Glioblastoma | U87 | - | Prolonged survival; significant growth inhibition |
Case Studies
- Lymphoma Study : A study published in the International Journal of Oncology highlighted that this compound effectively inhibited the growth of SCC3 cells through apoptosis and down-regulation of c-myc and survivin .
- GBM Resistance Study : Another investigation focused on TMZ-resistant glioblastoma cells showed that this compound significantly inhibited cell proliferation and improved survival rates in treated mice .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of STX-0119 in inhibiting STAT3 signaling?
this compound selectively disrupts STAT3 dimerization by binding to its SH2 domain, thereby inhibiting DNA binding activity. This prevents transcriptional activation of downstream oncogenic targets like c-myc, cyclin D1, and survivin. In HEK293 cells, it achieves 99% inhibition of IL-6-induced STAT3 dimerization and reduces STAT3 DNA-binding activity by 74% in MDA-MB-468 nuclear extracts . Methodologically, researchers should validate STAT3 inhibition using electrophoretic mobility shift assays (EMSAs) and FRET-based dimerization assays to confirm target engagement.
Q. How does this compound demonstrate selectivity for STAT3 over other STAT family members?
Biochemical assays show that this compound does not inhibit STAT1, STAT5a, or STAT5b DNA-binding activity at concentrations effective for STAT3 inhibition. This specificity is attributed to its unique interaction with the STAT3 SH2 domain. To assess selectivity, researchers should perform comparative EMSAs or AlphaScreen assays using recombinant STAT proteins .
Q. What experimental models are commonly used to evaluate this compound efficacy in vitro?
Primary models include glioblastoma stem-like cells (GBM-SCs), temozolomide-resistant U87 (TMZ-R U87) lines, and lymphoma cell lines (e.g., SCC3). This compound exhibits IC50 values ranging from 15–44 µM in GBM-SCs and >50% growth inhibition in SCC3 lymphoma cells. Researchers should use 3D spheroid cultures for GBM-SCs and apoptosis assays (e.g., caspase-3 cleavage) to quantify cytotoxic effects .
Q. What are the recommended pharmacokinetic parameters for in vivo this compound administration?
In murine models, this compound is administered orally at 40–160 mg/kg suspended in methylcellulose. Pharmacokinetic studies show blood concentrations exceeding IC50 values for STAT3 inhibition. Researchers should monitor plasma levels via LC-MS and adjust dosing schedules based on tumor growth kinetics and toxicity profiles (e.g., hematologic parameters in ) .
Q. How is this compound’s effect on STAT3 target genes validated experimentally?
Quantitative PCR and Western blotting are used to assess expression changes in genes like Bcl-xL, VEGF, and MMP9. For example, this compound reduces c-myc expression by >90% in TMZ-R U87 cells. Researchers should include time-course experiments to capture dynamic gene regulation and use siRNA knockdowns as positive controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?
this compound shows variable IC50 values (e.g., 15 µM in lymphoma vs. 44 µM in GBM-SCs), likely due to cell-specific STAT3 dependency and tumor microenvironment factors. To address this, researchers should perform phospho-STAT3 immunohistochemistry in patient-derived xenografts (PDXs) and correlate results with transcriptomic data (e.g., STAT3 pathway enrichment scores) .
Q. What methodological considerations are critical for optimizing this compound dosing in combination therapies?
Synergy studies with temozolomide or radiotherapy require careful timing due to this compound’s mechanism of action. For example, pre-treatment with this compound may sensitize TMZ-resistant cells by downregulating MGMT and EMT genes. Researchers should use Chou-Talalay combination index assays and monitor additive vs. antagonistic effects .
Q. How does the choice of in vivo model (e.g., nude vs. humanized mice) impact this compound efficacy evaluation?
In NOG-dKO humanized mice, this compound induces robust CD8+ T-cell infiltration, enhancing antitumor effects compared to nude mice. Researchers must select models based on the immune context under investigation. Flow cytometry of tumor-infiltrating lymphocytes (TILs) is recommended to quantify immune modulation .
Q. What experimental strategies can clarify this compound’s limited impact on STAT3 phosphorylation in certain contexts?
Despite inhibiting STAT3 dimerization, this compound does not consistently reduce phospho-STAT3 levels in all models. Researchers should combine proximity ligation assays (PLAs) with subcellular fractionation to differentiate nuclear vs. cytoplasmic STAT3 activation states, as described in .
Q. How can researchers leverage structural data to improve this compound derivatives for enhanced blood-brain barrier (BBB) penetration?
Molecular docking studies (e.g., using DOCK4 or FlexX) identified the quinoline-carboxamide scaffold as critical for STAT3 binding. To enhance BBB permeability, researchers should synthesize analogs with reduced molecular weight (<450 Da) and increased lipophilicity (cLogP 2–5), validated using in vitro BBB models .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3/c27-20(24-22-26-25-21(29-22)19-11-6-12-28-19)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPXTRXFUMGQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.